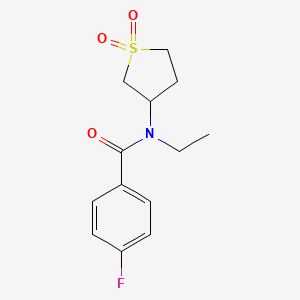

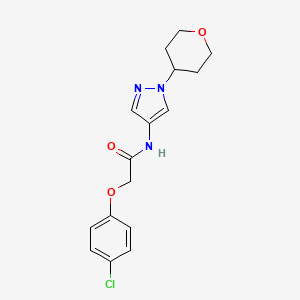

![molecular formula C14H8ClN3O3 B2446003 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] CAS No. 939762-09-1](/img/structure/B2446003.png)

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone], also known as CPTH, is a chemical compound that has been studied for its potential applications in scientific research. CPTH is a hydrazone derivative of isocoumarin, which is a natural product that has been found in various plant species. CPTH has been synthesized using different methods, and its mechanism of action has been investigated in various biochemical and physiological systems.

Scientific Research Applications

Antitubercular Activity

The modification of isoniazid (INH) structure to include N-substituted pyridine derivatives has shown significant antitubercular activity against various mycobacteria strains. This suggests that related compounds, including those with pyridine hydrazone structures, may have potential applications in developing new antitubercular agents. The evaluation of these compounds revealed non-cytotoxic behavior and significant minimum inhibitory concentration (MIC) values, emphasizing their importance for designing new anti-TB compounds (Asif, 2014).

Hybrid Catalysts for Synthesis

Research on hybrid catalysts, particularly in the synthesis of pyranopyrimidine scaffolds, demonstrates the broad applicability of pyridine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for various bioactive compounds, suggesting that related hydrazone compounds might also serve as intermediates or targets in synthetic pathways for developing pharmacologically active molecules (Parmar, Vala, & Patel, 2023).

Chemical Inhibitors

Chemical inhibitors based on pyridine and related structures, including hydrazones, are crucial in studying and modulating cytochrome P450 isoforms. These compounds are instrumental in understanding drug-drug interactions and developing strategies to mitigate adverse effects in therapeutic applications. The selectivity and potency of these inhibitors play a critical role in pharmaceutical research (Khojasteh et al., 2011).

Pharmacological Importance

The exploration of isoquinoline derivatives, which share structural similarities with pyridine hydrazones, reveals a wide range of biological activities including antifungal, antitubercular, antitumor, and antimicrobial actions. These insights into isoquinoline and its derivatives underscore the potential pharmacological applications of related compounds in treating various diseases and conditions. The versatility of these compounds as pharmacotherapeutic agents is a significant area of interest (Danao et al., 2021).

properties

IUPAC Name |

4-[(6-chloropyridin-3-yl)diazenyl]-1-hydroxyisochromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-6-5-8(7-16-11)17-18-12-9-3-1-2-4-10(9)13(19)21-14(12)20/h1-7,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKPTJUKMWRLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)

![{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol](/img/structure/B2445926.png)

![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2445928.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2445929.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)

![1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2445939.png)